molecular formula C7H14O3 B15168260 (4S,5S)-5-hydroxy-4-methoxyhexanal CAS No. 600165-17-1

(4S,5S)-5-hydroxy-4-methoxyhexanal

Cat. No.: B15168260
CAS No.: 600165-17-1
M. Wt: 146.18 g/mol
InChI Key: ZGXWZFGATSODLU-BQBZGAKWSA-N
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Description

(4S,5S)-5-hydroxy-4-methoxyhexanal is an organic compound with a specific stereochemistry, characterized by the presence of hydroxyl and methoxy functional groups attached to a hexanal backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S,5S)-5-hydroxy-4-methoxyhexanal typically involves stereoselective reactions to ensure the correct configuration of the hydroxyl and methoxy groups. One common method involves the use of chiral catalysts to achieve the desired stereochemistry. For example, a chiral Co-salen-catalyzed epoxide ring-opening reaction can be employed to introduce the hydroxyl group at the correct position .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(4S,5S)-5-hydroxy-4-methoxyhexanal can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The aldehyde group can be reduced to form an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the aldehyde group can produce a primary alcohol .

Scientific Research Applications

(4S,5S)-5-hydroxy-4-methoxyhexanal has several scientific research applications:

Mechanism of Action

The mechanism of action of (4S,5S)-5-hydroxy-4-methoxyhexanal involves its interaction with specific molecular targets and pathways. For instance, it may act as a substrate for certain enzymes, leading to the formation of biologically active metabolites. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • (4S,5S)-5-hydroxy-4-methyl-3-heptanone
  • 4-methyl-3,5-heptanedione

Uniqueness

(4S,5S)-5-hydroxy-4-methoxyhexanal is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological systems, making it valuable for specific applications .

Properties

CAS No.

600165-17-1

Molecular Formula

C7H14O3

Molecular Weight

146.18 g/mol

IUPAC Name

(4S,5S)-5-hydroxy-4-methoxyhexanal

InChI

InChI=1S/C7H14O3/c1-6(9)7(10-2)4-3-5-8/h5-7,9H,3-4H2,1-2H3/t6-,7-/m0/s1

InChI Key

ZGXWZFGATSODLU-BQBZGAKWSA-N

Isomeric SMILES

C[C@@H]([C@H](CCC=O)OC)O

Canonical SMILES

CC(C(CCC=O)OC)O

Origin of Product

United States

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